Hydroquinone diacetate

Antioxidant Free Radical Scavenging OH• Inhibition

Hydroquinone diacetate (1,4-diacetoxybenzene) is a fully acetylated aromatic diester (MW 194.18, purity ≥98% GC). Unlike its parent hydroquinone (HQ), the absence of free phenolic hydroxyls eliminates auto-oxidation to reactive quinones, granting superior oxidative stability. This makes it the chemically rational choice for melt transesterification polymer synthesis (releasing acetic acid at 260–270 °C) where free HQ fails, and serves as a cleaner OH• radical probe (IC50 7.59 μM) free from semiquinone interference. Its water insolubility and LogP of 0.98 support esterase-activated prodrug design and lipophilic delivery systems. Insist on ≥98% purity for reproducible GC method development and controlled hydrolytic release kinetics.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 1205-91-0
Cat. No. B1673461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinone diacetate
CAS1205-91-0
SynonymsHydroquinone diacetate;  NSC 9277;  NSC-9277;  NSC9277
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)OC(=O)C
InChIInChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3
InChIKeyAKOGNYJNGMLDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinone Diacetate (CAS 1205-91-0) Technical Primer for R&D Procurement and Comparator Selection


Hydroquinone diacetate (1,4-diacetoxybenzene, CAS 1205-91-0) is the fully acetylated diester derivative of hydroquinone, classified chemically as an aromatic diacetate ester. It is a white to off-white crystalline powder with a molecular formula C10H10O4 and molecular weight 194.18 g/mol . The compound exhibits a melting point range of 121–123°C, an estimated LogP of 0.98, and is characterized as insoluble in water while demonstrating high solubility in DMSO (≥50 mg/mL, equivalent to ~257 mM) [1]. As an organic intermediate and hydroxyl radical (OH•) inhibitor with a reported IC50 of 7.59 μM, hydroquinone diacetate serves distinct functional roles that differentiate it from its parent hydroquinone, mono-substituted analogs such as hydroquinone monomethyl ether, and glycosylated derivatives including arbutin and deoxyarbutin [2][3].

Why Hydroquinone Diacetate Cannot Be Replaced by Hydroquinone, Arbutin, or Monoacetate Analogs in Controlled-Release and Oxidative-Stability Applications


The substitution of both phenolic hydroxyl groups in hydroquinone with acetoxy moieties fundamentally alters the compound's reactivity, lipophilicity, and susceptibility to oxidative degradation. While hydroquinone (HQ) acts as a potent tyrosinase inhibitor with an IC50 of 37.35 μM in melanogenesis assays, its phenolic hydroxyls render it prone to auto-oxidation, generating reactive quinones that contribute to cytotoxicity and formulation instability [1][2]. In contrast, arbutin—a monoglucosylated HQ derivative—exhibits substantially weaker tyrosinase inhibition (IC50 36,720 μM) and remains susceptible to pH-dependent hydrolysis that regenerates free HQ under both acidic and alkaline conditions [2][3]. Hydroquinone diacetate, bearing no free hydroxyl groups, eliminates the redox-active phenolic functionality, thereby altering its degradation pathway and enabling applications where controlled hydrolytic release of the active hydroquinone moiety is desired. Generic substitution among hydroquinone, its monoacetate, its methyl ethers, or its glucosides is therefore not chemically equivalent without explicit revalidation of stability, release kinetics, and bioactivity in the intended formulation or reaction matrix.

Quantitative Differentiation of Hydroquinone Diacetate (CAS 1205-91-0) Against Structural and Functional Analogs: A Comparator-Driven Evidence Assessment


Hydroxyl Radical Scavenging Activity: Hydroquinone Diacetate IC50 Quantification and Comparator Limitations

Hydroquinone diacetate demonstrates measurable hydroxyl radical (OH•) inhibitory activity with an IC50 of 7.59 μM in cell-free antioxidant assays [1]. This OH•-specific activity is distinct from the broader antioxidant or tyrosinase-inhibitory mechanisms documented for its structural analogs. Hydroquinone (HQ) exhibits tyrosinase inhibition (IC50 37.35 μM in melanogenesis assays) but its phenolic hydroxyls confer pro-oxidant potential via auto-oxidation to semiquinone radicals, limiting its utility as a clean OH• scavenger [2][3]. Arbutin demonstrates weak DPPH radical-scavenging activity relative to hydroquinone and requires glucose-side-chain modification to achieve ROS suppression comparable to deoxyarbutin [4]. A direct head-to-head OH• scavenging comparison between hydroquinone diacetate and hydroquinone or arbutin has not been identified in the available literature; the differentiation presented here relies on cross-study and class-level inference.

Antioxidant Free Radical Scavenging OH• Inhibition

Hydrolytic Stability and pH Resistance: Hydroquinone Diacetate as a Non-Hydrolyzable Ester Versus Arbutin's pH-Dependent Degradation

Arbutin, a widely used hydroquinone glucoside, is documented to undergo pH-dependent hydrolysis that regenerates free hydroquinone under both acidic and alkaline formulation conditions, thereby introducing uncontrolled variability in active species concentration and increasing the risk of hydroquinone-associated cytotoxicity [1]. Hydroquinone diacetate, as a fully acetylated diester, lacks the glycosidic linkage susceptible to pH-catalyzed cleavage and contains no free hydroxyl groups capable of participating in auto-oxidation. While direct comparative hydrolysis kinetics between hydroquinone diacetate and arbutin have not been published, the absence of the labile O-glycosidic bond in hydroquinone diacetate and its documented stability profile (storage recommended at room temperature in inert atmosphere; stable for years as powder at -20°C) support its classification as a hydrolytically more robust prodrug scaffold [2]. The melting point of 121–123°C and solid-state stability further distinguish it from liquid or low-melting ether analogs such as hydroquinone monomethyl ether (mp 52.5°C) .

Formulation Stability pH Sensitivity Hydrolytic Degradation

Lipophilicity and Aqueous Solubility Profile: Hydroquinone Diacetate LogP 0.98 Versus Hydroquinone and Monoether Analogs

Hydroquinone diacetate exhibits an estimated LogP of 0.98 and is classified as insoluble in water, with a calculated aqueous solubility of 2.29 mg/mL (0.0118 mol/L) and a LogS value placing it in the poorly soluble range . This moderate lipophilicity, conferred by the dual acetoxy substitution, contrasts with the higher aqueous solubility of hydroquinone (freely soluble in water) and the varied solubility profiles of monoether derivatives such as hydroquinone monomethyl ether (CAS 150-76-5), which exhibits aqueous solubility of approximately 5.6 g/L and a lower melting point of 52.5°C [1]. The DMSO solubility of hydroquinone diacetate exceeds 50 mg/mL (257 mM), supporting its use as a stock solution in organic co-solvent systems [2]. No direct head-to-head LogP or solubility comparison study between hydroquinone diacetate and its analogs was identified; the data presented reflect independent physicochemical measurements.

Partition Coefficient LogP Aqueous Solubility Formulation Design

Purity Specification by GC Analysis: Hydroquinone Diacetate ≥98.0% (GC) Benchmark Versus Compendial-Grade Hydroquinone

Commercially available hydroquinone diacetate is routinely specified at ≥98.0% purity by gas chromatography (GC), as documented by multiple reputable suppliers including Aladdin Scientific, Fisher Scientific, and Leyan [1]. This GC-based purity specification reflects the compound's favorable volatility and thermal stability for gas chromatographic analysis, a property not shared by all hydroquinone derivatives. For context, hydroquinone monomethyl ether (MHQ), hydroquinone dimethyl ether (DMHQ), and other ether derivatives have been successfully resolved and analyzed via capillary electrochromatography (CEC) and GC methods, confirming that these analogs possess distinct chromatographic retention profiles enabling analytical differentiation [2]. The availability of GC-MS reference data (NIST Number 352774) further supports the use of hydroquinone diacetate as a chromatographically well-characterized reference standard [3]. A direct head-to-head GC purity comparison with hydroquinone or arbutin is not applicable given their different analytical suitability profiles (hydroquinone is typically analyzed via HPLC due to lower volatility).

Analytical QC GC Purity Procurement Specification Chromatographic Analysis

Thermal Stability in Polymer Synthesis: Hydroquinone Diacetate Melt Polycondensation at 260–270°C Without Degradation

Hydroquinone diacetate has been successfully employed as a monomer in melt polycondensation reactions with terephthalic acid and other aromatic diacids at temperatures of 260–270°C to synthesize thermotropic liquid crystalline copolyesters [1][2]. Lower temperatures (below 260°C) were deliberately employed in certain formulations to avoid thermal degradation reactions, indicating an upper operational threshold for the compound in polymer synthesis [3]. The use of hydroquinone diacetate, rather than free hydroquinone, in these high-temperature melt polymerizations is driven by the requirement for acetoxy-terminated monomers that undergo transesterification with carboxylic acid groups, releasing acetic acid as a volatile byproduct [2]. Free hydroquinone, by contrast, would participate in competing oxidation and side reactions under identical thermal conditions, and its phenolic hydroxyls would not support the controlled transesterification polymerization mechanism. The methyl derivative (methyl-hydroquinone diacetate) has been studied in co-polyester kinetics, demonstrating that structural modifications alter polymerization rates and copolymer properties [4].

Polymer Chemistry Melt Polycondensation Thermal Stability Copolyester Synthesis

Hydroquinone Diacetate (CAS 1205-91-0) Application Scenarios Validated by Comparative Evidence


Antioxidant Screening Assays Requiring OH•-Specific Inhibition Without Phenolic Pro-Oxidant Interference

Hydroquinone diacetate's quantifiable OH• inhibitory activity (IC50 7.59 μM) supports its use as a reference compound in oxidative stress models where hydroxyl radical scavenging is the endpoint of interest [1]. Because the compound lacks free phenolic hydroxyl groups, it does not undergo auto-oxidation to semiquinone radicals, a confounding factor observed with hydroquinone that can generate reactive oxygen species and compromise assay interpretation [2]. This property positions hydroquinone diacetate as a cleaner OH•-specific probe relative to hydroquinone in cell-free antioxidant screening cascades [3].

Formulation of pH-Stable Prodrugs and Controlled-Release Topical Delivery Systems

The documented pH-dependent hydrolysis of arbutin to free hydroquinone creates formulation challenges for products requiring consistent active species concentration across shelf life [1]. Hydroquinone diacetate's fully acetylated structure, lacking a labile glycosidic bond, offers a hydrolytically more robust scaffold for designing esterase-activated prodrugs [2]. Its moderate LogP of 0.98 and water insolubility further support its incorporation into lipophilic delivery vehicles or suspension-based formulations where burst release of free hydroquinone must be avoided [3]. This application is inferred from physicochemical properties rather than direct clinical or in vivo comparative studies.

High-Temperature Melt Polycondensation Synthesis of Thermotropic Liquid Crystalline Copolyesters

Hydroquinone diacetate is employed as a key acetoxy-functionalized monomer in the synthesis of wholly aromatic polyarylates and liquid crystalline polymers via melt transesterification at 260–270°C [1][2]. The acetoxy groups enable controlled step-growth polymerization with aromatic diacids, releasing acetic acid as a volatile byproduct while forming ester linkages in the polymer backbone [3]. Free hydroquinone cannot substitute for hydroquinone diacetate in this application, as its phenolic hydroxyls would not support the transesterification mechanism and would introduce oxidation side reactions at elevated temperatures [4].

Analytical Reference Standard for GC and GC-MS Method Development and Quality Control

With a commercial purity specification of ≥98.0% by GC and established GC-MS reference data (NIST Number 352774), hydroquinone diacetate serves as a well-characterized reference standard for gas chromatographic method development and routine quality control [1][2]. Its favorable volatility and thermal stability enable reproducible GC analysis without derivatization, a practical advantage over less volatile or thermally labile hydroquinone derivatives that require alternative analytical approaches such as HPLC or capillary electrochromatography [3].

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